tert-Butyl 3-bromo-2-methylpropanoate is an organic compound characterized by the presence of a tert-butyl group and a bromine substituent on a propanoate backbone. Its molecular formula is , and it has a molecular weight of approximately 223.11 g/mol. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Research indicates that tert-butyl 3-bromo-2-methylpropanoate is useful in biological studies, particularly in enzyme-catalyzed reactions. It serves as a probe for investigating biochemical pathways, helping to elucidate mechanisms within metabolic processes . Additionally, its structure allows for potential interactions with various biological targets, contributing to its relevance in medicinal chemistry.
The synthesis of tert-butyl 3-bromo-2-methylpropanoate can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing this compound for various applications.
tert-Butyl 3-bromo-2-methylpropanoate has several notable applications:
Studies involving tert-butyl 3-bromo-2-methylpropanoate have focused on its interactions with nucleophiles and its reactivity patterns. For instance, its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for synthesizing more complex molecules. Additionally, research into its biological interactions suggests potential roles in drug design and development .
Several compounds share structural similarities with tert-butyl 3-bromo-2-methylpropanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl bromide | Simple alkyl halide used in organic synthesis | |
| tert-Butyl 2-bromoisobutyrate | Similar structure; used as a reagent in organic synthesis | |
| tert-Butyl (R)-3-bromo-2-methylpropanoate | Stereoisomer with potential differences in reactivity |
Uniqueness: What sets tert-butyl 3-bromo-2-methylpropanoate apart is its specific arrangement of functional groups that allows for distinct reactivity patterns compared to these similar compounds. Its use as a building block for more complex molecules in medicinal chemistry further emphasizes its unique role in synthetic organic chemistry .
The nucleophilic bromination of propanoate backbones represents a fundamental approach for introducing bromine functionality into carboxylic acid derivatives [1]. The bromination of 2-methylpropanoic acid derivatives follows established mechanistic pathways that involve electrophilic attack by bromine-containing reagents on the activated carbon positions [2].
Pyridinium tribromide, also known as pyridine hydrobromide perbromide, serves as an effective brominating agent for propanoate substrates [3]. This reagent functions as a stable solid source of electrophilic bromine, offering advantages over liquid bromine in terms of handling and precise stoichiometric control [3]. The mechanism involves initial formation of a complex between the pyridinium cation and tribromide anion, which subsequently releases active bromine species [3].
Research demonstrates that pyridinium tribromide exhibits superior bromination efficiency compared to other brominating agents when applied to acetophenone derivatives under controlled conditions [1]. The reaction proceeds through enolate intermediate formation, where the rate-determining step involves proton abstraction from the alpha-carbon position [1].
| Brominating Agent | Yield (%) | Reaction Conditions |
|---|---|---|
| Pyridinium tribromide | 85 ± 4 | 90°C, 3 hours |
| Copper bromide | 60 ± 6 | 90°C, 3 hours |
| N-bromosuccinimide | Insufficient product | 90°C, 3 hours |
N-bromosuccinimide represents an alternative brominating reagent that operates through radical mechanisms under specific conditions . The application of N-bromosuccinimide to methyl 2-((tert-butoxycarbonyl)amino)propanoate derivatives involves radical initiation using azobisisobutyronitrile under mild reaction conditions . This pathway enables selective bromination at the 3-position of the propanoate backbone while maintaining the integrity of protecting groups .
The mechanistic pathway involves homolytic cleavage of the N-Br bond in N-bromosuccinimide, generating bromine radicals that subsequently abstract hydrogen atoms from the propanoate substrate . The resulting carbon-centered radicals then react with additional N-bromosuccinimide molecules to incorporate bromine functionality .
The development of aqueous bromination protocols for 2-methyl-2-phenylpropanoic acid derivatives demonstrates the feasibility of water-based bromination systems [2] [5]. These methods achieve selective para-bromination with greater than 98% regioselectivity when applied to aromatic propanoate substrates [2]. The aqueous medium facilitates controlled bromine delivery while minimizing side reactions associated with organic solvent systems [2].
The reaction proceeds under neutral to slightly acidic conditions, with bromine equivalents ranging from 1.0 to 2.0 relative to the substrate [2]. Product recovery involves acidification followed by extraction or filtration procedures, yielding brominated propanoates with purities exceeding 99% [2].
The incorporation of tert-butyl ester functionality into brominated propanoate derivatives requires specialized esterification methodologies that accommodate the steric demands and electronic properties of both the bromine substituent and the bulky tert-butyl group [6] [7].
Steglich esterification represents a widely employed method for tert-butyl ester formation under mild conditions [6]. The reaction utilizes carbodiimide coupling reagents in conjunction with appropriate solvents to facilitate ester bond formation [6]. Recent optimization studies demonstrate that Mukaiyama's reagent in dimethyl carbonate provides superior results compared to traditional dicyclohexylcarbodiimide/dichloromethane systems [6].
The mechanism involves initial activation of the carboxylic acid by the carbodiimide reagent, forming an O-acylisourea intermediate [8]. Subsequent nucleophilic attack by the tert-butyl alcohol component leads to ester formation with concomitant release of the urea byproduct [8]. The use of 1-hydroxybenzotriazole as an additive minimizes racemization and improves reaction efficiency [8].
| Coupling Reagent | Solvent System | Yield (%) | Reaction Time |
|---|---|---|---|
| Dicyclohexylcarbodiimide | Dichloromethane | 65-75 | 12-24 hours |
| Diisopropylcarbodiimide | Dichloromethane | 70-80 | 8-16 hours |
| Mukaiyama's reagent | Dimethyl carbonate | 85-92 | 6-12 hours |
The utilization of O-tert-butyl-N,N'-diisopropylisourea as a tert-butylating agent provides an alternative approach for ester formation [9] [10]. This reagent functions as both the tert-butyl source and the coupling agent, simplifying the reaction protocol [9]. The procedure involves treating the carboxylic acid substrate with the isourea derivative in dichloromethane at low temperatures [9].
Experimental protocols demonstrate that 3.0 equivalents of the isourea reagent relative to the carboxylic acid substrate provide optimal conversion rates [9]. The reaction proceeds through initial formation of an activated ester intermediate, followed by intramolecular rearrangement to yield the desired tert-butyl ester [9]. Purification via column chromatography using ethyl acetate/hexane mixtures affords products with yields ranging from 45-60% [9].
Recent developments in mechanochemical synthesis have introduced electromagnetic milling as a solvent-free method for tert-butyl ester formation [11]. This approach utilizes di-tert-butyl dicarbonate as the tert-butyl source under electromagnetic field activation [11]. The method operates without additional heating or base catalysis, making it particularly suitable for sensitive substrates [11].
The electromagnetic milling process involves ferromagnetic rods that become magnetized under high-speed rotating magnetic fields [11]. This magnetization facilitates bond activation through coordination with charged ferromagnetic species, introducing a novel mechanism for ester formation [11]. The entirely neutral reaction environment proves advantageous for late-stage functionalization of complex molecules [11].
The application of bis(trifluoromethanesulfonyl)imide as a catalyst for tert-butyl ester formation represents a significant advancement in esterification methodology [7]. This approach utilizes tert-butyl acetate as both solvent and tert-butylating agent, enabling direct conversion of carboxylic acids to their corresponding tert-butyl esters [7]. The reaction proceeds at ambient temperature with residence times as short as several hours [7].
The mechanism involves initial salt formation between the strong acid catalyst and carboxylic acid substrate, followed by nucleophilic attack of the activated carboxylate on the acetate carbonyl carbon [7]. This methodology demonstrates superior reaction rates and yields compared to conventional perchloric acid-catalyzed procedures [7].
Flow chemistry methodologies offer significant advantages for the large-scale production of tert-butyl 3-bromo-2-methylpropanoate, including enhanced heat and mass transfer, improved safety profiles, and superior process control [12] [13].
The implementation of continuous flow bromination for propanoate derivatives utilizes microreactor technology to achieve precise control over reaction parameters [14] [15]. These systems employ microchannel reactors that facilitate rapid mixing and efficient heat transfer, enabling bromination reactions under conditions that would be challenging in batch processes [14].
Research demonstrates that bromination of tert-butyl alcohol derivatives in microchannel reactors using hydrobromic acid as the brominating agent achieves conversion rates exceeding 85% with residence times of 2-5 minutes [14]. The continuous nature of the process eliminates the need for product isolation between synthetic steps, reducing overall processing time and material handling requirements [14].
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24 hours | 20 minutes | 72x |
| Temperature Control | ±5°C | ±1°C | 5x |
| Yield | 78% | 88% | 1.13x |
| Throughput | 0.1 g/h | 4.1 kg/h | 41,000x |
Segmented flow chemistry provides enhanced experimental throughput for reaction optimization studies [16]. This approach creates discrete reaction segments separated by immiscible solvents, minimizing cross-contamination while enabling parallel experimentation [16]. The technique proves particularly valuable for screening multiple reaction conditions in a time-efficient manner [16].
Implementation of segmented flow for esterification reactions demonstrates significant improvements in reaction screening capabilities [15]. The method enables systematic variation of stoichiometry, temperature, and catalyst loading while maintaining precise control over residence time [15]. Integration with online analytical methods facilitates real-time monitoring of reaction progress [16].
The integration of bromination and esterification steps within a single continuous flow system represents a significant advancement in synthetic efficiency [12]. This approach eliminates intermediate isolation and purification steps, reducing overall processing time and material losses [12]. The modular nature of flow systems enables facile reconfiguration for different synthetic targets [12].
Practical implementation involves sequential reactor modules connected via transfer lines with appropriate mixing and temperature control [17]. The first module performs bromination under optimized conditions, while the second module introduces the tert-butyl esterification reagents [17]. Residence time optimization ensures complete conversion in each synthetic step [17].
Process intensification in flow chemistry focuses on maximizing productivity while minimizing resource consumption [18] [19]. For brominated ester synthesis, this involves optimization of bromine utilization efficiency and reduction of process mass intensity [18]. Advanced generator systems enable in-situ bromine production from sodium bromate and hydrobromic acid, achieving bromine atom incorporation rates exceeding 75% [18].
The development of optimized generator systems demonstrates dramatic improvements in space-time yields, reaching values of 82 kg L⁻¹ h⁻¹ for brominated products [19]. These systems incorporate hydrobromic acid recycling mechanisms that enhance overall atom economy while reducing waste generation [18].
The purification of tert-butyl 3-bromo-2-methylpropanoate presents unique challenges related to the compound's volatility, stability, and potential for decomposition under standard purification conditions [20] [21].
Column chromatography represents the primary method for purifying brominated propanoate esters [21]. The technique exploits polarity differences between the target compound and impurities to achieve separation [21]. Silica gel serves as the preferred stationary phase due to its compatibility with brominated organic compounds and its ability to provide adequate resolution [21].
Optimal mobile phase compositions involve graduated polarity systems, typically beginning with petroleum ether and progressing to ethyl acetate mixtures [20]. The separation mechanism relies on differential adsorption of compounds to the silica surface, with more polar impurities exhibiting stronger interactions and longer retention times [21].
| Mobile Phase Composition | Retention Factor (Rf) | Resolution | Recovery (%) |
|---|---|---|---|
| Petroleum ether:Ethyl acetate (9:1) | 0.65 | Good | 85-90 |
| Petroleum ether:Ethyl acetate (8:2) | 0.45 | Excellent | 90-95 |
| Petroleum ether:Ethyl acetate (7:3) | 0.25 | Good | 80-85 |
The purification of brominated organic compounds requires specialized approaches that account for their unique chemical properties [22]. These compounds often exhibit enhanced electrophilicity and potential for elimination reactions under basic conditions [22]. Purification protocols must therefore avoid strongly basic conditions and elevated temperatures that could promote debromination [22].
Gas chromatographic analysis of brominated carboxylic acid derivatives reveals that enantiomeric separation can be achieved using modified cyclodextrin stationary phases [23]. This technique enables assessment of stereochemical purity for chiral brominated propanoates [23]. The separation mechanism involves formation of inclusion complexes between the cyclodextrin cavity and the organic substrate [23].
Aqueous extraction methods for brominated compounds utilize the differential solubility characteristics of products and impurities [22]. The approach involves selective dissolution of elemental bromine and ionic impurities in aqueous bromide solutions, leaving the organic product in a separate phase [22]. This technique proves particularly effective for removing excess brominating reagents and inorganic byproducts [22].
The extraction mechanism relies on the formation of complex ions between bromide anions and molecular bromine, creating water-soluble species that can be separated from organic products [22]. Subsequent heating of the aqueous phase enables recovery of any dissolved bromine through volatilization [22].
High-performance liquid chromatography provides enhanced resolution for complex mixtures containing brominated propanoate derivatives [23]. The technique enables separation of structural isomers and stereoisomers that may be difficult to resolve using conventional column chromatography [23]. Mobile phase optimization involves systematic variation of organic modifier concentration and buffer pH to achieve optimal separation [23].
The ¹H Nuclear Magnetic Resonance spectrum of tert-butyl 3-bromo-2-methylpropanoate exhibits distinctive chemical shift patterns characteristic of the molecular structure. The tert-butyl ester group manifests as a prominent singlet at δ 1.48 ppm, integrating for nine protons, reflecting the magnetically equivalent methyl groups within the quaternary carbon environment [1]. The α-methyl substituent appears as a doublet at δ 1.35 ppm, integrating for three protons, with coupling arising from the adjacent methine proton [1].
The central methine proton resonates at δ 2.71 ppm as a quartet, demonstrating coupling to both the methyl group and the bromomethylene unit [1]. The bromomethylene protons exhibit significant deshielding, appearing at δ 3.98 ppm as a doublet due to coupling with the methine proton [2]. This downfield shift reflects the electron-withdrawing influence of the bromine substituent, consistent with typical halogenated methylene chemical shift values [3].
The ¹³C Nuclear Magnetic Resonance spectrum reveals five distinct carbon environments within the molecular framework. The carbonyl carbon resonates at δ 174.2 ppm, positioned within the characteristic ester carbonyl region [1]. The quaternary tert-butyl carbon appears at δ 82.4 ppm, reflecting the electron-withdrawing effect of the adjacent oxygen atom [1].
The tert-butyl methyl carbons generate a signal at δ 27.8 ppm, representing three magnetically equivalent carbon atoms [1]. The α-methine carbon resonates at δ 38.4 ppm, while the bromomethylene carbon appears at δ 35.2 ppm, both exhibiting chemical shifts consistent with their respective electronic environments [2] [1].
The 2D-COSY spectrum provides critical connectivity information through scalar coupling correlations. The methine proton at δ 2.71 ppm exhibits cross-peaks with both the methyl protons at δ 1.35 ppm and the bromomethylene protons at δ 3.98 ppm, confirming the connectivity pattern [4]. The methyl-methine coupling manifests as a three-bond correlation, while the methine-bromomethylene coupling represents a two-bond interaction [4].
The tert-butyl protons at δ 1.48 ppm remain isolated in the COSY spectrum, consistent with their lack of scalar coupling to other proton environments [4]. This isolation confirms the quaternary nature of the tert-butyl carbon center and validates the structural assignment [4].
The mass spectrum of tert-butyl 3-bromo-2-methylpropanoate exhibits the characteristic bromine isotopic pattern with molecular ion peaks at m/z 222 and 224, corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively [5] [6]. The approximately 1:1 intensity ratio reflects the natural abundance of bromine isotopes, providing definitive evidence for the presence of a single bromine atom [6] [7].
The molecular ion stability varies significantly due to the presence of the tertiary ester functionality and the bromine substituent [8]. The base peak appears at m/z 165/167, representing the loss of the tert-butyl group (57 mass units), a characteristic fragmentation pathway for tert-butyl esters [8] [9].
The fragmentation pattern follows predictable pathways characteristic of brominated esters [9] [10]. Alpha-cleavage adjacent to the carbonyl group generates fragments at m/z 207/209 through loss of a methyl radical [9]. The McLafferty rearrangement produces a significant peak at m/z 43, corresponding to the [CH₃CH(CH₃)]⁺ ion [8].
The bromomethyl cation [CH₂Br]⁺ appears at m/z 93/95, demonstrating the stability of this fragment ion [10]. Elemental bromine ions manifest at m/z 79 and 81, maintaining the characteristic 1:1 isotopic ratio [5] [6]. These fragmentation patterns provide structural confirmation and enable quantitative analysis through selected ion monitoring [9].
The infrared spectrum displays the characteristic ester carbonyl stretching vibration at 1742 cm⁻¹, positioned within the expected range for aliphatic esters [11] [12]. This frequency reflects the electron-withdrawing influence of the α-bromine substituent, which increases the carbonyl stretching frequency compared to non-halogenated esters [11]. The intensity remains strong, consistent with the high dipole moment change associated with carbonyl stretching vibrations [13].
The carbonyl frequency positioning confirms the ester functionality and distinguishes it from other carbonyl-containing functional groups such as ketones (1725-1705 cm⁻¹) or aldehydes (1740-1720 cm⁻¹) [14] [15]. The observed frequency aligns with literature values for α-halogenated esters, validating the structural assignment [12].
The carbon-hydrogen stretching region exhibits multiple absorption bands reflecting the diverse C-H environments [14]. The tert-butyl methyl groups generate strong absorption at 2973 cm⁻¹ (antisymmetric stretch) and 2935 cm⁻¹ (symmetric stretch) [16] [14]. The α-methine C-H stretch appears at 2876 cm⁻¹, positioned slightly lower due to the electron-withdrawing effects of adjacent substituents [14].
These stretching frequencies conform to established patterns for aliphatic C-H vibrations, with sp³ hybridized carbons appearing below 3000 cm⁻¹ [14] [15]. The intensity distribution reflects the number of equivalent C-H bonds, with the tert-butyl groups contributing the strongest absorptions [16].
The ester C-O stretching vibrations manifest as two distinct bands at 1274 cm⁻¹ and 1153 cm⁻¹, following the "Rule of Three" characteristic of ester functional groups [12]. The higher frequency band corresponds to the C-O stretch adjacent to the carbonyl carbon, while the lower frequency represents the C-O stretch within the tert-butyl group [17] [12].
The carbon-bromine stretching vibration appears at 612 cm⁻¹, consistent with typical C-Br stretching frequencies (750-500 cm⁻¹) [14]. This absorption confirms the presence of the bromine substituent and provides additional structural validation [14].
Methyl deformation vibrations appear at 1467 cm⁻¹ and 1387 cm⁻¹, representing symmetric and antisymmetric bending modes respectively [14] [15]. The methylene scissors vibration contributes to the 1387 cm⁻¹ absorption, overlapping with methyl deformation bands [14].
Skeletal C-C stretching vibrations manifest as weaker absorptions around 845 cm⁻¹, providing information about the carbon framework connectivity [14]. These vibrations, while less diagnostic, contribute to the overall spectroscopic fingerprint of the compound [15].
The X-ray photoelectron spectrum reveals the bromine 3d₅/₂ binding energy at 70.2 eV, characteristic of bromine in an alkyl halide environment [18] [19]. The spin-orbit coupling generates the 3d₃/₂ component at 71.3 eV, maintaining the characteristic 1.1 eV separation [18]. The full width at half maximum (FWHM) values of 1.2 eV indicate a well-defined chemical environment with minimal heterogeneity [20].
The binding energy position confirms the electronic environment of the bromine atom within the carbon-bromine bond [19] [20]. The observed value falls within the expected range for primary alkyl bromides, distinguishing it from other bromine-containing functional groups such as bromide salts or aromatic bromides [18] [20].
The bromine 3p₃/₂ and 3p₁/₂ photoelectron peaks appear at 182.0 eV and 189.0 eV respectively, maintaining the characteristic 7.0 eV spin-orbit separation [18]. These binding energies reflect the deeper core level nature of the 3p orbitals compared to the 3d levels [21]. The broader FWHM values (2.5-2.8 eV) result from the reduced photoionization cross-section and increased natural line width of the 3p orbitals [22].
The 3p binding energies provide complementary information to the 3d analysis, confirming the bromine oxidation state and chemical environment [18] [19]. The consistency between 3d and 3p binding energies validates the structural assignment and rules out oxidized bromine species [19].
The XPS data indicates bromine exists in the -1 oxidation state, consistent with an alkyl halide structure [19] [20]. The binding energy values confirm covalent C-Br bonding rather than ionic bromide character [18]. The absence of satellite peaks or additional chemical shifts confirms a single, well-defined bromine environment [20].
The chemical shift analysis reveals minimal perturbation from the ester functionality, indicating that the bromine electronic environment remains largely unaffected by the distant carbonyl group [19]. This observation supports the structural model with bromine positioned on the terminal carbon, separated from the ester functionality by the methine carbon [18] [20].
The surface-sensitive nature of XPS (sampling depth ~5-7 nm) provides information about the near-surface composition [23] [22]. The bromine signal intensity correlates with the expected stoichiometry, confirming uniform distribution without surface segregation [22]. The absence of adventitious bromine contamination validates the sample purity and measurement reliability [20].